![molecular formula C16H11F2N3O2S B7500201 N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)
N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide, commonly known as DFP-10917, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in cancer treatment. DFP-10917 belongs to the class of compounds known as thiazole carboxamides, which have been shown to exhibit potent anticancer activity.
Wirkmechanismus
The mechanism of action of DFP-10917 is not yet fully understood. However, it is believed to work by inhibiting the activity of a protein known as MTH1, which is involved in maintaining the balance of nucleotide pools in cells. By inhibiting MTH1, DFP-10917 disrupts the balance of nucleotides, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
DFP-10917 has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, DFP-10917 has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DFP-10917 is its potent anticancer activity, which makes it a promising candidate for cancer treatment. However, there are also several limitations to its use in lab experiments. For example, DFP-10917 is a small molecule inhibitor, which can make it difficult to deliver to cells and tissues. Additionally, the mechanism of action of DFP-10917 is not yet fully understood, which can make it difficult to interpret results from lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on DFP-10917. One area of interest is the development of more effective delivery methods for the compound, which could improve its efficacy in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of DFP-10917, which could lead to the development of more potent inhibitors of MTH1. Finally, there is also interest in exploring the potential use of DFP-10917 in combination with other anticancer agents, which could improve its effectiveness in treating cancer.
Synthesemethoden
DFP-10917 can be synthesized using a multi-step process involving the condensation of various starting materials. The synthesis involves the use of a variety of reagents and solvents, and requires careful control of reaction conditions to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
DFP-10917 has been extensively studied for its potential use in cancer treatment. In preclinical studies, DFP-10917 has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, DFP-10917 has been shown to be effective in inhibiting tumor growth in animal models of cancer.
Eigenschaften
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2S/c17-16(18)23-13-6-2-1-5-11(13)20-14(22)12-9-24-15(21-12)10-4-3-7-19-8-10/h1-9,16H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJLWMBSVUBDHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CSC(=N2)C3=CN=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


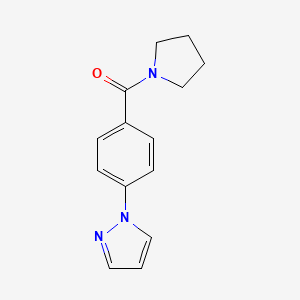
![2-[1-butyl-5-(butylsulfamoyl)benzimidazol-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B7500124.png)
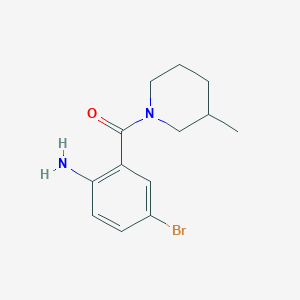
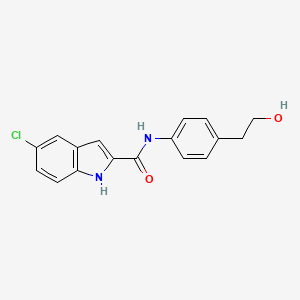

![Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500155.png)
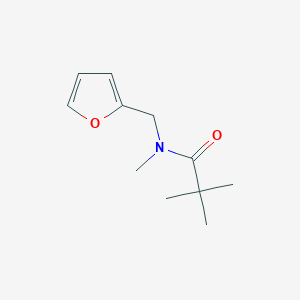
![2-[4-(1,5-diphenyl-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7500172.png)

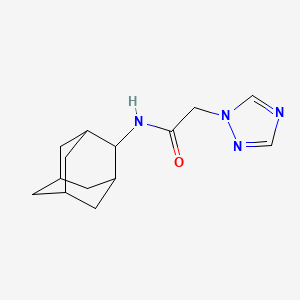
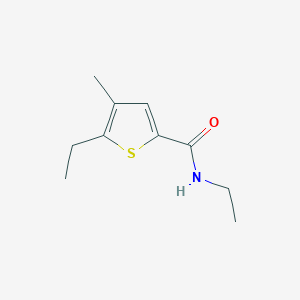
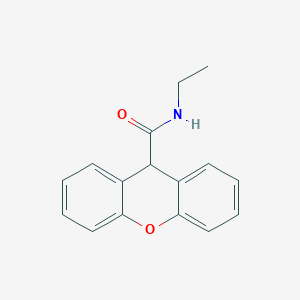
![2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine](/img/structure/B7500214.png)